2-(4-bromophenoxy)-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE is an organic compound with a complex structure that includes bromophenoxy and dimethoxy-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenoxy)acetohydrazide, which is then reacted with 4,5-dimethoxy-2-nitrobenzaldehyde under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetohydrazide: Shares the bromophenoxy group but lacks the dimethoxy-nitrophenyl moiety.
4-(4-Bromophenoxy)benzoic acid: Contains the bromophenoxy group but has a different functional group attached.
Uniqueness
2-(4-BROMOPHENOXY)-N’-[(E)-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of bromophenoxy and dimethoxy-nitrophenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C17H16BrN3O6 |
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Molecular Weight |
438.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16BrN3O6/c1-25-15-7-11(14(21(23)24)8-16(15)26-2)9-19-20-17(22)10-27-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI Key |
ASYXPFRRKLXCKR-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
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